molecular formula C19H15N3O6S B5140407 N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline

N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline

Cat. No.: B5140407
M. Wt: 413.4 g/mol
InChI Key: JICDZAAVBRZTCD-UHFFFAOYSA-N
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Description

N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline is a complex organic compound with the molecular formula C19H15N3O6S It is characterized by the presence of benzyl, nitro, and sulfonyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by sulfonylation and benzylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The sulfonylation step may involve the use of sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-nitroaniline
  • N-benzyl-4-nitroaniline
  • N-benzyl-2-nitro-4-sulfonylaniline

Uniqueness

N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline is unique due to the presence of both nitro and sulfonyl groups on the aniline ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-2-nitro-4-(3-nitrophenyl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c23-21(24)15-7-4-8-16(11-15)29(27,28)17-9-10-18(19(12-17)22(25)26)20-13-14-5-2-1-3-6-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICDZAAVBRZTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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